Bienvenue dans la boutique en ligne BenchChem!

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Xanthine oxidase inhibition Hyperuricemia Gout

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (CAS 1705165-55-4) is a fully synthetic, achiral small molecule (C22H29N3O3; MW 383.49 g/mol). Its structure features a 4-butoxyphenyl ring linked via a urea bridge (NH–CO–NH) to a 2-hydroxyethyl spacer, which terminates in a 1-methylindoline heterocycle.

Molecular Formula C22H29N3O3
Molecular Weight 383.492
CAS No. 1705165-55-4
Cat. No. B2644347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
CAS1705165-55-4
Molecular FormulaC22H29N3O3
Molecular Weight383.492
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
InChIInChI=1S/C22H29N3O3/c1-3-4-13-28-19-8-6-18(7-9-19)24-22(27)23-15-21(26)17-5-10-20-16(14-17)11-12-25(20)2/h5-10,14,21,26H,3-4,11-13,15H2,1-2H3,(H2,23,24,27)
InChIKeyPMMDSKGZANSCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (CAS 1705165-55-4): Structural and Physicochemical Baseline


1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (CAS 1705165-55-4) is a fully synthetic, achiral small molecule (C22H29N3O3; MW 383.49 g/mol) [1]. Its structure features a 4-butoxyphenyl ring linked via a urea bridge (NH–CO–NH) to a 2-hydroxyethyl spacer, which terminates in a 1-methylindoline heterocycle . The compound contains one hydrogen-bond donor (HBD) and four hydrogen-bond acceptors (HBA), conferring a polar surface area (PSA) of 75.44 Ų and a calculated AlogP of 3.89 [1]. These physicochemical properties place it within drug-like chemical space, distinct from fully aromatic indole analogs or oxindole-bearing relatives that differ in ring saturation or linker architecture [2]. The compound is commercially supplied as a research reagent with typical purity of 95% .

Why In-Class Urea Derivatives Cannot Substitute for 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (CAS 1705165-55-4)


Although numerous urea derivatives share the general Ar–NH–CO–NH–R scaffold, small structural changes in this compound class can profoundly alter target engagement, selectivity, and metabolic stability [1]. The specific substitution pattern of the target compound—4-butoxyphenyl on the left-hand urea nitrogen, a β-hydroxyethyl linker, and a 1-methylindolin-5-yl moiety on the right-hand nitrogen—creates a unique pharmacophore geometry . Closely related analogs that replace the indoline with an oxindole (e.g., 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea; CAS 1173062-41-3) introduce a planar sp² center at the 2-position of the five-membered ring, altering both the hydrogen-bonding capacity and the conformational flexibility of the molecule . Similarly, analogs that substitute the N-methylindoline with N-ethyloxindole or chlorobenzyl groups exhibit significant divergence in lipophilicity, ring electronics, and metabolic vulnerability . Therefore, generic substitution based solely on the urea pharmacophore is not scientifically justified without direct comparative biological data for the specific target under investigation [1].

Quantitative Evidence for 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (CAS 1705165-55-4): Comparator-Based Differentiation


Xanthine Oxidase Inhibitory Potency of Closely Related 4-Butoxyphenyl-Indoline Ureas: Class-Level Benchmarking

No published study reports xanthine oxidase (XO) inhibitory activity specifically for CAS 1705165-55-4. However, structurally related 4-butoxyphenyl-indoline urea derivatives curated by Shenyang Pharmaceutical University in the BindingDB/ChEMBL databases exhibit XO IC50 values spanning low-nanomolar to micromolar ranges, depending on precise substitution [1]. These data establish that the 4-butoxyphenyl–urea–indoline pharmacophore is capable of engaging the XO active site, but the quantitative potency of the target compound relative to clinical comparators (allopurinol, febuxostat) or to its nearest structural analogs cannot be inferred without direct measurement [2]. Procurement decisions predicated on XO inhibition potential must therefore rely on user-generated, target-specific assay data rather than on extrapolation from congeneric series.

Xanthine oxidase inhibition Hyperuricemia Gout

Physicochemical Differentiation: AlogP and Hydrogen-Bonding Profile Versus Oxindole Analogs

The target compound exhibits a calculated AlogP of 3.89 and a polar surface area (PSA) of 75.44 Ų [1]. In contrast, the oxindole analog 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1173062-41-3) has a lower molecular weight (339.4 g/mol) and, due to the absence of the hydroxyethyl linker and the presence of a polar oxindole carbonyl, is expected to exhibit a reduced AlogP and increased PSA relative to molecular weight . These differences in lipophilicity and hydrogen-bonding capacity directly affect passive membrane permeability, solubility, and metabolic stability [2]. The higher AlogP of the target compound may favor blood-brain barrier penetration but could also increase CYP-mediated oxidative metabolism at the butoxy chain or the indoline ring, points that require experimental verification before in vivo use.

Lipophilicity Drug-likeness Physicochemical property

Structural Uniqueness of the β-Hydroxyethyl Linker Among Indoline-Urea Derivatives

The target compound contains a β-hydroxyethyl linker (–CH(OH)–CH2–) connecting the urea nitrogen to the 1-methylindolin-5-yl group . This linker is absent in most commercially cataloged analogs, which typically employ direct N–aryl urea bonds (e.g., 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea) or methylene spacers without the hydroxyl group . The secondary alcohol within the linker introduces a chiral center (racemic in the commercial product unless otherwise specified), creating stereochemical complexity that can be exploited in enantioselective studies [1]. Additionally, the hydroxyl group serves as a metabolic soft spot susceptible to Phase II conjugation (glucuronidation/sulfation), which may accelerate clearance relative to des-hydroxy analogs—a property that could be advantageous for systemic exposure control or disadvantageous for duration of action, depending on the experimental context [1].

Pharmacophore Conformational flexibility Metabolic stability

Recommended Research Application Scenarios for 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea (CAS 1705165-55-4)


Structure-Activity Relationship (SAR) Studies of Indoline-Urea Xanthine Oxidase Inhibitors

Given the documented XO inhibitory activity of structurally related 4-butoxyphenyl-indoline urea congeners curated by Shenyang Pharmaceutical University [1], CAS 1705165-55-4 can serve as a probe compound in SAR campaigns exploring the impact of the β-hydroxyethyl linker on XO potency and selectivity. Researchers should benchmark this compound head-to-head against the des-hydroxy analog 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea and the N-methylindoline parent scaffold to quantify the contribution of the linker to enzyme inhibition.

Stereochemical Stability and Metabolic Profiling of Chiral Urea Derivatives

The secondary alcohol in the hydroxyethyl linker introduces a stereocenter that is absent in most commercial indoline-urea analogs . This compound is suitable for studies comparing the metabolic stability (e.g., microsomal half-life, CYP phenotyping, Phase II conjugation rate) of racemic vs. enantiopure preparations, as well as for chiral chromatographic method development for this chemotype.

Permeability and Blood-Brain Barrier Penetration Assessment of High-AlogP Urea Derivatives

With a calculated AlogP of 3.89 and moderate PSA of 75.44 Ų, the target compound resides in a physicochemical space associated with potential CNS penetration [1]. Parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer studies comparing this compound with lower-AlogP analogs (e.g., oxindole or chlorobenzyl derivatives) can test whether the butoxy chain and saturated indoline ring confer preferential passive diffusion across lipid membranes.

Reference Standard for Analytical Method Development and Quality Control

As a structurally defined urea derivative with a characteristic UV chromophore (butoxyphenyl + indoline) and a chiral center, CAS 1705165-55-4 can function as a retention-time marker and system suitability standard in reversed-phase HPLC and chiral HPLC method development. Its well-defined molecular formula (C22H29N3O3) and molecular weight (383.49 g/mol) facilitate mass spectrometric identification in complex mixtures.

Quote Request

Request a Quote for 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.